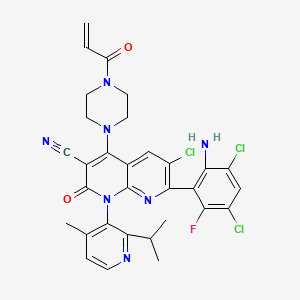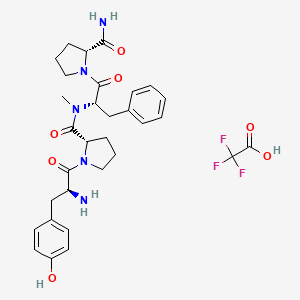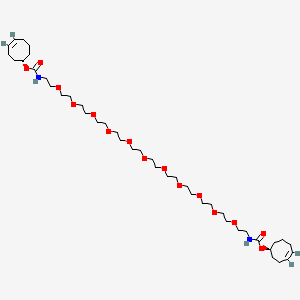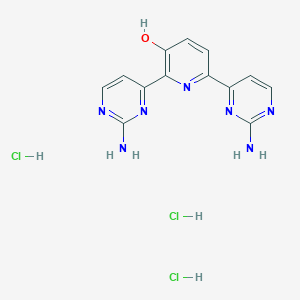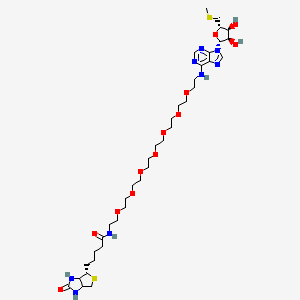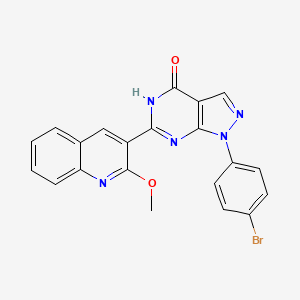
Pde5-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde5-IN-3 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their ability to block the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells lining blood vessels . This action facilitates smooth muscle relaxation and vasodilation, making this compound and similar compounds valuable in the treatment of various conditions such as erectile dysfunction and pulmonary hypertension .
Preparation Methods
The synthesis of Pde5-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of icariin analogs, which are modified through medicinal chemistry to enhance their potency and specificity . The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Pde5-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can be achieved using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives . Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound . Substitution reactions can occur with nucleophiles such as halides or amines, leading to the formation of substituted derivatives .
Scientific Research Applications
Pde5-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the structure-activity relationship of phosphodiesterase inhibitors . In biology, it is used to investigate the role of cyclic guanosine monophosphate in cellular signaling pathways . In medicine, this compound is explored for its potential therapeutic effects in conditions such as erectile dysfunction, pulmonary hypertension, and even acute ischemic stroke . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting phosphodiesterase enzymes .
Mechanism of Action
The mechanism of action of Pde5-IN-3 involves the inhibition of phosphodiesterase type 5, which leads to an increase in cyclic guanosine monophosphate levels in smooth muscle cells . This increase in cyclic guanosine monophosphate promotes smooth muscle relaxation and vasodilation by enhancing nitric oxide availability . The molecular targets of this compound include the phosphodiesterase type 5 enzyme and the cyclic guanosine monophosphate signaling pathway . This pathway is crucial for regulating vascular tone and blood flow in various tissues .
Comparison with Similar Compounds
Pde5-IN-3 is similar to other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, vardenafil, and avanafil . These compounds share a common mechanism of action but differ in their pharmacokinetic and pharmacodynamic properties . For example, sildenafil and vardenafil have similar structures and act as competitive inhibitors of phosphodiesterase type 5, while tadalafil has a longer duration of action . The uniqueness of this compound lies in its specific structural modifications that enhance its potency and selectivity compared to other inhibitors .
Conclusion
This compound is a valuable compound with diverse applications in scientific research and medicine. Its ability to inhibit phosphodiesterase type 5 and modulate cyclic guanosine monophosphate signaling makes it a promising candidate for the treatment of various conditions. The synthesis, chemical reactions, and mechanism of action of this compound provide insights into its potential therapeutic benefits and pave the way for further research and development.
Properties
Molecular Formula |
C21H14BrN5O2 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-6-(2-methoxyquinolin-3-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H14BrN5O2/c1-29-21-15(10-12-4-2-3-5-17(12)24-21)18-25-19-16(20(28)26-18)11-23-27(19)14-8-6-13(22)7-9-14/h2-11H,1H3,(H,25,26,28) |
InChI Key |
VEWWTIYTUWYUOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=NC4=C(C=NN4C5=CC=C(C=C5)Br)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


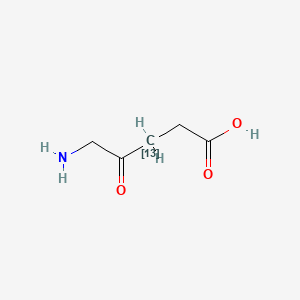
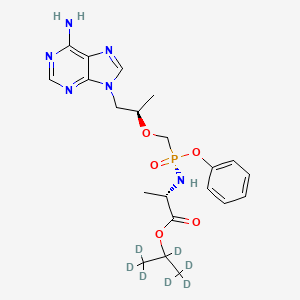
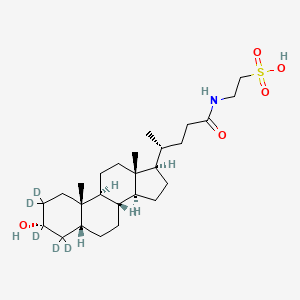

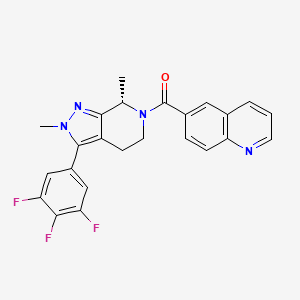
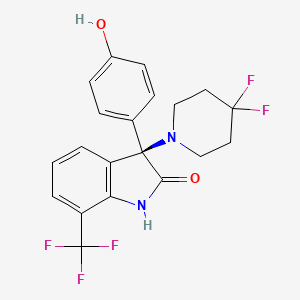

![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
